molecular formula C14H10F3NO B259893 2,4-difluoro-N-(4-fluorobenzyl)benzamide

2,4-difluoro-N-(4-fluorobenzyl)benzamide

Cat. No.: B259893
M. Wt: 265.23 g/mol
InChI Key: NLZDRZVRTUPHLE-UHFFFAOYSA-N
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Description

2,4-Difluoro-N-(4-fluorobenzyl)benzamide is a fluorinated benzamide derivative characterized by a 2,4-difluorobenzoyl core and a 4-fluorobenzylamine substituent. Fluorine atoms at specific positions enhance its lipophilicity, metabolic stability, and electronic properties, making it a candidate for pharmaceutical and agrochemical research . Its structural features facilitate interactions with biological targets, such as enzymes or receptors, via hydrophobic and hydrogen-bonding effects.

Properties

Molecular Formula

C14H10F3NO

Molecular Weight

265.23 g/mol

IUPAC Name

2,4-difluoro-N-[(4-fluorophenyl)methyl]benzamide

InChI

InChI=1S/C14H10F3NO/c15-10-3-1-9(2-4-10)8-18-14(19)12-6-5-11(16)7-13(12)17/h1-7H,8H2,(H,18,19)

InChI Key

NLZDRZVRTUPHLE-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1CNC(=O)C2=C(C=C(C=C2)F)F)F

Canonical SMILES

C1=CC(=CC=C1CNC(=O)C2=C(C=C(C=C2)F)F)F

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Structural Features Key Differences from Target Compound Biological/Chemical Impact Reference
N-(4-chlorophenyl)-2,6-difluorobenzamide 2,6-Difluorobenzamide core; 4-chlorophenylamine substituent Chlorine instead of fluorobenzyl; different fluorine positions Lower insecticidal activity due to reduced electronic effects and binding affinity
4-Fluoro-N-(4-fluorobenzyl)-N-(furan-2-ylmethyl)benzamide 4-Fluorobenzamide core; dual substituents (4-fluorobenzyl and furanylmethyl) Additional furan group; single fluorine on benzamide Altered solubility and potential for multi-target interactions in drug design
5-Fluoro-N-(4-fluorobenzyl)-2-(1H-tetrazol-1-yl)benzamide Tetrazole ring at position 2; 4-fluorobenzylamine Tetrazole replaces fluorine at position 2 Enhanced pharmacological versatility (e.g., anticancer activity) due to tetrazole’s acidity
N-(4,4-difluorocyclohexyl)-2,4-dimethoxybenzamide 2,4-Dimethoxybenzamide core; 4,4-difluorocyclohexylamine Methoxy groups instead of fluorine; cyclohexyl substituent Reduced lipophilicity but improved specificity for enzyme inhibition
2,4-Difluoro-N-(3-((6-methylpyridazin-3-yl)oxy)phenyl)benzamide Pyridazine-oxyphenyl linker; methylpyridazine substituent Pyridazine moiety instead of benzyl group Potential for kinase inhibition or anti-inflammatory applications

Key Findings:

Fluorine Substitution Effects: The 2,4-difluoro pattern on the benzamide core enhances metabolic stability and lipophilicity compared to mono-fluoro or non-fluorinated analogs (e.g., N-(cyclohexyl)-2,4-dimethoxybenzamide) . The 4-fluorobenzyl group improves binding affinity to hydrophobic pockets in target proteins, as seen in compounds like 5-fluoro-N-(4-fluorobenzyl)-2-(1H-tetrazol-1-yl)benzamide .

Chlorine or methoxy groups (e.g., and ) alter electronic properties, leading to weaker target interactions or reduced specificity .

Compounds with dual fluorination (e.g., 2,4-difluoro on benzamide and 4-fluoro on benzyl) show synergistic effects in enhancing both solubility and target engagement .

Preparation Methods

Synthesis of 2,4-Difluorobenzoyl Chloride

The reaction begins with the conversion of 2,4-difluorobenzoic acid (CAS 1583-58-0) to its acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂].

Procedure :

  • 2,4-Difluorobenzoic acid (10 g, 57.8 mmol) is suspended in anhydrous dichloromethane (50 mL).

  • Thionyl chloride (7.5 mL, 104 mmol) is added dropwise under nitrogen, followed by catalytic DMF (0.1 mL).

  • The mixture is refluxed at 40°C for 3 hours, then concentrated under vacuum to yield 2,4-difluorobenzoyl chloride as a pale-yellow liquid (yield: 92–95%).

Amide Formation with 4-Fluorobenzylamine

The acyl chloride is reacted with 4-fluorobenzylamine in the presence of a base:

Procedure :

  • 2,4-Difluorobenzoyl chloride (8.2 g, 42 mmol) is dissolved in THF (30 mL) and cooled to 0°C.

  • 4-Fluorobenzylamine (5.0 g, 39 mmol) and triethylamine (6.1 mL, 44 mmol) are added dropwise.

  • The reaction is stirred at room temperature for 12 hours, filtered to remove salts, and concentrated.

  • The crude product is purified via recrystallization (ethyl acetate/hexane) to yield 2,4-difluoro-N-(4-fluorobenzyl)benzamide (yield: 78–82%).

Key Data :

ParameterValue
Reaction Temperature0°C → 25°C
Reaction Time12 hours
Yield78–82%
Purity (HPLC)>98%

Coupling Reagent-Assisted Synthesis

Use of HATU/DIPEA

This method avoids handling corrosive acyl chlorides by employing hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) as a coupling agent.

Procedure :

  • 2,4-Difluorobenzoic acid (5.0 g, 28.9 mmol) and HATU (13.2 g, 34.7 mmol) are dissolved in DMF (40 mL).

  • DIPEA (12.1 mL, 69.4 mmol) and 4-fluorobenzylamine (3.7 g, 28.9 mmol) are added sequentially.

  • The mixture is stirred at room temperature for 6 hours, diluted with water, and extracted with ethyl acetate.

  • The organic layer is dried (Na₂SO₄) and purified via column chromatography (SiO₂, 20% EtOAc/hexane) to yield the product (yield: 85–88%).

Key Data :

ParameterValue
Reaction Temperature25°C
Reaction Time6 hours
Yield85–88%
Purity (HPLC)>99%

EDCl/HOBt Method

Ethylcarbodiimide (EDCl) with hydroxybenzotriazole (HOBt) offers a cost-effective alternative:

Procedure :

  • 2,4-Difluorobenzoic acid (5.0 g, 28.9 mmol), EDCl (6.1 g, 31.8 mmol), and HOBt (4.3 g, 31.8 mmol) are dissolved in DCM (50 mL).

  • After 30 minutes, 4-fluorobenzylamine (3.7 g, 28.9 mmol) is added, and the reaction is stirred for 12 hours.

  • Workup and purification follow the HATU method (yield: 75–80%).

Solid-Phase Catalytic Fluorination

Halogen Exchange with KF

A patent method (CN105017026B) describes halogen exchange using potassium fluoride (KF) and a phase-transfer catalyst:

Procedure :

  • 2,4-Dichloro-N-(4-fluorobenzyl)benzamide (10 g, 31 mmol) is mixed with KF (4.3 g, 74 mmol) and tetrabutylammonium bromide (1.0 g, 3.1 mmol) in DMF (50 mL).

  • The mixture is heated at 120°C for 8 hours, filtered, and purified via vacuum distillation (yield: 70–75%).

Key Data :

ParameterValue
Reaction Temperature120°C
Reaction Time8 hours
Yield70–75%
Purity (GC-MS)95%

Comparative Analysis of Methods

Yield and Efficiency

MethodYield (%)Purity (%)Scalability
Acid Chloride78–82>98High
HATU/DIPEA85–88>99Moderate
EDCl/HOBt75–8097–98Moderate
Solid-Phase Catalytic70–7595Industrial

Practical Considerations

  • Acid Chloride Method : Requires handling corrosive reagents but offers high scalability for industrial production.

  • Coupling Reagents : Ideal for lab-scale synthesis due to milder conditions but involve higher costs.

  • Solid-Phase Catalysis : Suitable for halogen-rich precursors but yields are comparatively lower .

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